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Compound of Interest

Compound Name: 4-(4-Fluorophenoxy)benzonitrile

Cat. No.: B1270419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview
CAS number 215589-24-5 identifies the chemical compound 4-(4-
Fluorophenoxy)benzonitrile. This molecule, also known as 4-Cyano-4'-fluorodiphenyl ether,

serves as a crucial building block in the synthesis of a variety of biologically active molecules.

Its chemical structure, featuring a diaryl ether linkage with a nitrile group and a fluorine atom,

provides a versatile scaffold for the development of novel pharmaceuticals and agrochemicals.

While 4-(4-Fluorophenoxy)benzonitrile itself is not typically the final active ingredient, its

structural motifs are integral to the efficacy of the molecules it helps to create. This guide will

delve into the synthetic applications of this compound, focusing on its role in the development

of potent therapeutic agents.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(4-Fluorophenoxy)benzonitrile is

presented in the table below. This data is essential for its handling, characterization, and use in

synthetic chemistry.
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Property Value Reference

CAS Number 215589-24-5

Molecular Formula C₁₃H₈FNO

Molecular Weight 213.21 g/mol

Appearance
White to almost white

crystalline powder

Melting Point 66-71 °C

Purity ≥98% (GC)

Synonyms
4-Cyano-4'-fluorodiphenyl

ether

Application in the Synthesis of Bioactive Molecules:
A Case Study on Sodium Channel Blockers
The 4-(4-Fluorophenoxy)benzonitrile core structure is a key component in the synthesis of

potent and selective voltage-gated sodium channel (Nav) blockers. These channels are critical

in the generation and propagation of action potentials in excitable cells, and their modulation

has significant therapeutic implications, particularly in the management of pain.

One prominent example of a bioactive molecule derived from a closely related precursor is 2-

[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA). PPPA has been

identified as a potent, broad-spectrum, and state-dependent sodium channel blocker with

significant potential for treating various pain states.[1] The diaryl ether moiety, which is the core

of 4-(4-Fluorophenoxy)benzonitrile, is a critical pharmacophore in PPPA, contributing to its

high affinity and state-dependent binding to the sodium channel.

Quantitative Pharmacological Data of a Derivative
Compound (PPPA)
The following table summarizes the in-vitro and in-vivo pharmacological data for PPPA, a

potent sodium channel blocker whose synthesis relies on a diaryl ether precursor structurally
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related to 4-(4-Fluorophenoxy)benzonitrile.

Parameter Value Species/Model
Channel
Subtype

Reference

IC₅₀ (Resting

State)
1.9 ± 0.2 µM Rat Nav1.2 [1]

IC₅₀ (Inactivated

State)

0.015 ± 0.002

µM
Rat Nav1.2 [1]

Minimal Effective

Dose

(Neuropathic

Pain)

1-3 mg/kg p.o.

Rat (Partial

Sciatic Nerve

Ligation)

N/A [1]

Minimal Effective

Dose

(Inflammatory

Pain)

1-3 mg/kg p.o.

Rat (Freund's

Complete

Adjuvant)

N/A [1]

Therapeutic

Index (Ataxia)
>10

Rat (Accelerating

Rotarod Assay)
N/A [1]

Experimental Protocols: Synthesis of a Bioactive
Pyrimidine Derivative
While a direct synthesis protocol starting from 4-(4-Fluorophenoxy)benzonitrile for a specific

marketed drug is not readily available in the public domain, the following represents a general

and plausible synthetic route to a pyrimidine-4-carboxamide derivative, based on established

organic chemistry principles and published research on similar molecules.[1] This protocol is

intended for illustrative purposes for a research and development setting.

Objective: To synthesize a 2-(4-phenoxyphenyl)pyrimidine-4-carboxamide derivative starting

from a 4-phenoxybenzonitrile precursor.

Materials:
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4-Phenoxybenzonitrile (as a stand-in for the title compound)

Ethanol

Sodium metal

Diethyl oxalate

Guanidine hydrochloride

Sodium ethoxide

Ammonia in methanol

Standard laboratory glassware and equipment for organic synthesis

Purification apparatus (e.g., column chromatography)

Analytical instruments (e.g., NMR, Mass Spectrometry)

Methodology:

Step 1: Synthesis of 4-Phenoxybenzoylacetonitrile.

In a round-bottom flask, dissolve sodium metal in absolute ethanol under an inert

atmosphere to prepare sodium ethoxide.

To this solution, add 4-phenoxybenzonitrile and diethyl oxalate.

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the

product.

Filter, wash with water, and dry the crude 4-phenoxybenzoylacetonitrile.

Step 2: Synthesis of 2-(4-Phenoxyphenyl)-4-amino-5-cyanopyrimidine.
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In a suitable solvent such as ethanol, dissolve the 4-phenoxybenzoylacetonitrile from Step

1.

Add guanidine hydrochloride and a base (e.g., sodium ethoxide).

Reflux the mixture for several hours.

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

Collect the precipitated product by filtration, wash with water, and dry.

Step 3: Hydrolysis of the Nitrile to the Carboxamide.

Suspend the 2-(4-phenoxyphenyl)-4-amino-5-cyanopyrimidine in a solution of ammonia in

methanol.

Heat the mixture in a sealed tube or a pressure vessel.

Monitor the reaction for the conversion of the nitrile group to the carboxamide.

After completion, cool the reaction, and remove the solvent under reduced pressure.

The crude 2-(4-phenoxyphenyl)-4-amino-5-carboxamide can be purified by

recrystallization or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions (temperature, time,

solvent, and reagents) would need to be optimized for the specific substrate and desired

product. The synthesis of PPPA would involve starting with the appropriately substituted 4-(4-

chloro-2-fluorophenoxy)benzonitrile.

Visualizations: Signaling Pathways and
Experimental Workflows
Signaling Pathway: State-Dependent Blockade of
Voltage-Gated Sodium Channels
The following diagram illustrates the mechanism of action of a state-dependent sodium channel

blocker like PPPA. Such compounds exhibit a higher affinity for the open and inactivated states
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of the channel compared to the resting state. This leads to a more pronounced blockade of

channels in rapidly firing neurons, which are characteristic of pathological pain states, while

having less effect on normally functioning neurons.
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Caption: State-dependent blockade of a voltage-gated sodium channel.

Experimental Workflow: Synthesis of a Pyrimidine-4-
Carboxamide Derivative
The following diagram outlines the key stages in the synthetic workflow described in the

experimental protocol section.
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Caption: Synthetic workflow for a pyrimidine-4-carboxamide derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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